REACTION_CXSMILES
|
[C:1]([O-:4])([O-])=O.[K+].[K+].CI.[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:11]=1O>CC(C)=O>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([Cl:16])=[CH:12][C:11]=1[O:4][CH3:1] |f:0.1.2|
|
Name
|
|
Quantity
|
21.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)Cl)O
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Name
|
|
Quantity
|
215 mL
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Type
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solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
to stir at room temperature for 20 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
filtered through a celite pad
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated to a residue which
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Type
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WASH
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Details
|
The ether solution was washed with 10% NaHSO3, water, several portions of 1 M NaOH, and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried with anhydrous Na2SO4
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Type
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FILTRATION
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Details
|
Upon filtration and concentration
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Type
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DISTILLATION
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Details
|
the residue was distilled (8 mm Hg, 110° C.)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.7 g | |
YIELD: PERCENTYIELD | 93.5% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |